![molecular formula C32H20N6O6 B5185552 N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide](/img/structure/B5185552.png)
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide, also known as NQDI-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential in treating various diseases.
Mecanismo De Acción
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide inhibits the activity of the protein kinase RIPK1, which plays a crucial role in inflammation and cell death. By inhibiting the activity of RIPK1, N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide can reduce inflammation and cell death, leading to its potential in treating various diseases.
Biochemical and Physiological Effects:
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cell death in various diseases. N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have neuroprotective effects in Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments include its specificity and potency in inhibiting RIPK1 activity. However, the limitations of using N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the use of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in scientific research. One area of future research is the development of more potent and specific inhibitors of RIPK1 activity. Another area of future research is the investigation of the potential of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in treating other diseases such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in treating various diseases.
Métodos De Síntesis
The synthesis of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide involves a multi-step reaction starting from commercially available 2-hydroxy-1,4-naphthoquinone. The first step involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-nitrobenzoyl chloride to form 2-(3-nitrobenzoyl)-1,4-naphthoquinone. The second step involves the reaction of 2-(3-nitrobenzoyl)-1,4-naphthoquinone with 3-aminophenylboronic acid to form N-(3-nitrobenzoyl)-3-aminophenyl-1,4-naphthoquinone. The final step involves the reaction of N-(3-nitrobenzoyl)-3-aminophenyl-1,4-naphthoquinone with 4-aminophthalic acid to form N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide.
Aplicaciones Científicas De Investigación
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been extensively studied in scientific research due to its potential in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been studied in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N6O6/c39-31(35-19-7-5-9-21(15-19)37(41)42)29-23-11-1-3-13-27(23)33-17-25(29)26-18-34-28-14-4-2-12-24(28)30(26)32(40)36-20-8-6-10-22(16-20)38(43)44/h1-18H,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNJPFJRAQGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])C(=O)NC6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.